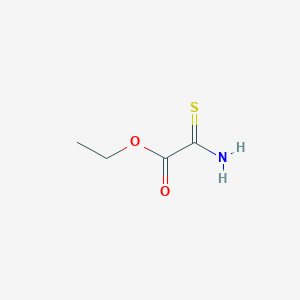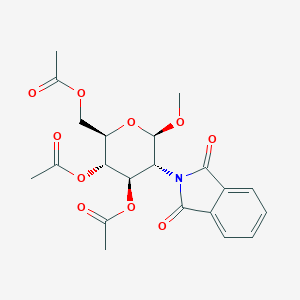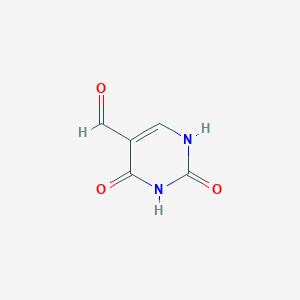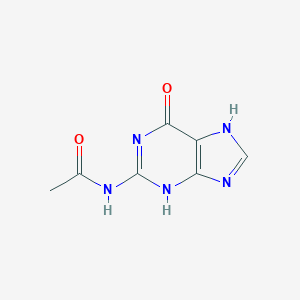
Guvacoline Hydrobromide
Vue d'ensemble
Description
Guvacoline Hydrobromide is a pyridine alkaloid found in Areca triandra . It can act as a weak full agonist of atrial and ileal muscarinic receptors . It is related to the nootropic, arecoline .
Synthesis Analysis
The synthesis of Guvacoline Hydrobromide and its related compounds has been studied . A series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester have been synthesized .
Molecular Structure Analysis
The molecular weight of Guvacoline Hydrobromide is 222.08, and its formula is C7H12BrNO2 . The SMILES representation of its structure is O=C(C1=CCCNC1)OC.Br .
Chemical Reactions Analysis
The chemical reactions involving Guvacoline Hydrobromide are still under investigation . It has been found that Guvacoline Hydrobromide does not indicate mutagenic effects without S9, but it does show a low mutagenic effect in the presence of S9 .
Physical And Chemical Properties Analysis
Guvacoline Hydrobromide is a crystalline solid . It should be stored at -20°C . The IC50 value for growth inhibition of human buccal epithelial cells is 2.1 mM .
Applications De Recherche Scientifique
Genetic Toxicology
Guvacoline Hydrobromide is related to arecoline, a major active compound of the areca nut . It has been studied in several in vitro and in vivo genotoxicity endpoints . The genetic toxicology data available is complex due to the involvement of various chemicals . Some studies suggest a key role for arecoline metabolites in genotoxicity .
Toxicokinetics
The toxicokinetics of Guvacoline Hydrobromide and related compounds have been studied . This includes understanding how the compound is absorbed, distributed, metabolized, and excreted in the body .
Carcinogenicity
Guvacoline Hydrobromide is found in areca products, which are known to cause carcinogenicity . The compound’s role in this process is a subject of ongoing research .
Addiction
Areca products, which contain Guvacoline Hydrobromide, are known to cause addiction . The compound’s role in the addictive properties of these products is being studied .
Agonist of Muscarinic Receptors
Guvacoline Hydrobromide can function as a full agonist of atrial and ileal muscarinic receptors . This suggests potential applications in the study of cardiovascular and gastrointestinal physiology .
Cellular Toxicity
In human buccal epithelial cells, Guvacoline Hydrobromide could significantly decrease the colony-formation efficiency in a dose-dependent manner . This suggests potential applications in the study of cellular toxicity .
Mécanisme D'action
Target of Action
Guvacoline Hydrobromide, a natural alkaloid found in areca nuts , primarily targets atrial and ileal muscarinic receptors . It also binds selectively to presynaptic GABA reuptake transporters . These targets play a crucial role in the regulation of neurotransmission in the nervous system.
Mode of Action
Guvacoline Hydrobromide acts as a full agonist of atrial and ileal muscarinic receptors . It binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA . It has no significant affinity for gaba postsynaptic receptors .
Biochemical Pathways
The exact biochemical pathways affected by Guvacoline Hydrobromide are still under investigation . It is known that the compound’s interaction with gaba reuptake transporters can influence gabaergic neurotransmission .
Pharmacokinetics
Its solubility in dmso and dmf has been reported , which could potentially impact its bioavailability.
Result of Action
In human buccal epithelial cells, Guvacoline Hydrobromide has been observed to significantly decrease the colony-formation efficiency in a dose-dependent manner . It can also dose-dependently reduce the amount of total free low-molecular-weight thiols and increase the number of single-strand breaks .
Action Environment
The action, efficacy, and stability of Guvacoline Hydrobromide can be influenced by various environmental factors. For instance, the presence of calcium hydroxide can favor the hydrolyzation of guvacoline . Additionally, the alkaloid content of areca chewable products, which contain Guvacoline Hydrobromide, can vary significantly depending on the geographical region .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOETUWVNVADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574157 | |
| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guvacoline Hydrobromide | |
CAS RN |
17210-51-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)






